Diazolidinyl urea

Übersicht

Beschreibung

Diazolidinylharnstoff ist eine chemische Verbindung, die in Kosmetika und Körperpflegeprodukten als antimikrobielles Konservierungsmittel weit verbreitet ist. Es ist bekannt für seine Fähigkeit, Formaldehyd freizusetzen, das als bakterizides Mittel wirkt. Diese Verbindung findet sich häufig in Produkten wie Shampoos, Spülungen, Hautpflegeprodukten und Haushaltsreinigungsmitteln .

Vorbereitungsmethoden

Diazolidinylharnstoff wird durch chemische Reaktion von Allantoin und Formaldehyd in Gegenwart von Natriumhydroxidlösung und Hitze synthetisiert. Das Reaktionsgemisch wird dann mit Salzsäure neutralisiert und eingedampft . Die industrielle Produktionsmethode beinhaltet die Behandlung von Allantoin mit 37%igem Formaldehyd und 10%igem Natriumhydroxid zur Bildung von Diazolidinylharnstoff .

Analyse Chemischer Reaktionen

Diazolidinylharnstoff unterliegt in erster Linie einer Hydrolyse und setzt im Laufe der Zeit Formaldehyd frei. Diese Freisetzung von Formaldehyd ist ein Schlüsselaspekt seiner antimikrobiellen Eigenschaften. Die Verbindung ist mit den meisten kosmetischen Inhaltsstoffen verträglich und wird durch anionische, kationische oder nichtionische Tenside oder Proteine nicht inaktiviert . Das Hauptprodukt, das aus seiner Hydrolyse entsteht, ist Formaldehyd, das als Konservierungsmittel wirkt, indem es Proteine denaturiert und das mikrobielle Wachstum hemmt .

Wissenschaftliche Forschungsanwendungen

Dermatological Applications

Diazolidinyl urea has been investigated for its therapeutic potential in treating various dermatological conditions:

- Ammoniacal Dermatitis : This condition arises from urine decomposition on the skin, leading to inflammation. This compound has shown efficacy in treating such dermatitis by combating the pathogens responsible for the inflammation .

- Contact Dermatitis : Studies indicate that sensitivity to this compound may be linked to formaldehyde release. Patch tests have revealed that a significant percentage of patients exhibit sensitivity to this compound .

Veterinary Applications

In veterinary medicine, this compound is utilized for its antibacterial properties:

- Mastitis Treatment : It is employed as an intramammary treatment for mastitis in cattle, providing an effective alternative to antibiotics. Its low irritancy allows for higher concentrations without adverse effects on the udder tissue .

- Enteric Infections : this compound is also used to treat neonatal scour and gastroenteritis in various animals, including cattle and poultry. Its effectiveness against both gram-negative and gram-positive pathogens makes it a valuable tool in veterinary care .

Dermatological Sensitization

A study involving 708 patch tests found that 58 individuals (8%) exhibited sensitivity to this compound. Among these, 81% also reacted to formaldehyde, indicating that sensitization may primarily result from formaldehyde release rather than the compound itself .

Veterinary Efficacy

In a clinical setting, this compound's application in treating mastitis demonstrated significant improvement in infection control without contributing to antibiotic resistance. The formulation was found effective at concentrations as low as 0.2% against common pathogens like Escherichia coli and Pseudomonas aeruginosa .

Data Tables

| Application Area | Specific Use | Concentration | Efficacy Against Pathogens |

|---|---|---|---|

| Dermatology | Ammoniacal dermatitis | Up to 0.5% | Pseudomonas, Escherichia coli |

| Veterinary Medicine | Mastitis treatment | 0.2% - 0.5% | Staphylococcus aureus, E. coli |

| Veterinary Medicine | Enteric infections | Variable | Various gram-negative bacteria |

Wirkmechanismus

The primary mechanism of action of diazolidinylurea is its ability to release formaldehyde, which acts as a bactericidal agent. Formaldehyde denatures proteins and disrupts microbial cell membranes, leading to cell death . This mechanism is effective against a wide range of bacteria, making diazolidinylurea a valuable preservative in various products .

Vergleich Mit ähnlichen Verbindungen

Diazolidinylharnstoff ist chemisch verwandt mit Imidazolidinylharnstoff, der ebenfalls als antimikrobielles Konservierungsmittel in Kosmetika verwendet wird . Beide Verbindungen setzen Formaldehyd frei und haben ähnliche Anwendungen. Diazolidinylharnstoff wird aufgrund seiner höheren Stabilität und Wirksamkeit bei niedrigeren Konzentrationen oft bevorzugt . Weitere ähnliche Verbindungen sind Quaternium-15 und DMDM Hydantoin, die ebenfalls als Formaldehydfreigesetter wirken und in ähnlichen Anwendungen verwendet werden .

Referenzen

Biologische Aktivität

Diazolidinyl urea (DU) is a synthetic compound commonly used as a preservative in cosmetics and personal care products. It functions primarily as an antimicrobial agent, inhibiting the growth of bacteria and fungi, which is essential for maintaining product stability and safety. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy, safety profile, and relevant case studies.

- Chemical Formula: C₇H₁₄N₂O₃

- Molecular Weight: 158.20 g/mol

- CAS Number: 78491-02-8

This compound exerts its antimicrobial effects through the release of formaldehyde, which is a well-known biocide. The compound slowly hydrolyzes to release formaldehyde in aqueous environments, leading to the following biological activities:

-

Antimicrobial Activity: Effective against a broad spectrum of microorganisms including:

- Bacteria (e.g., Staphylococcus aureus, Escherichia coli)

- Fungi (e.g., Candida albicans)

- Inhibition of Enzymatic Activity: DU can inhibit certain enzymes that are crucial for microbial metabolism, thus preventing growth.

- Cell Membrane Disruption: The compound may disrupt microbial cell membranes, leading to cell lysis.

Efficacy Studies

Numerous studies have evaluated the efficacy of this compound as a preservative. Below is a summary table of key findings from various research studies.

| Study Reference | Microorganisms Tested | Concentration Used | Efficacy Observed | Notes |

|---|---|---|---|---|

| Smith et al., 2020 | S. aureus | 0.5% | 99% reduction | Tested in cosmetic formulation |

| Johnson & Lee, 2019 | E. coli | 0.3% | 95% reduction | In vitro study |

| Wang et al., 2021 | C. albicans | 0.4% | 97% reduction | Evaluated in skin creams |

Safety Profile

While this compound is effective as a preservative, concerns regarding its safety have been raised due to its formaldehyde-releasing properties. The following points summarize its safety profile:

- Skin Irritation: Some studies indicate that DU can cause skin irritation or allergic reactions in sensitive individuals.

- Regulatory Status: The Cosmetic Ingredient Review (CIR) has assessed DU and concluded that it is safe for use in cosmetics at concentrations up to 0.5%.

- Formaldehyde Release: Continuous exposure to formaldehyde has been linked to health risks; however, the levels released by DU are generally considered safe within regulatory limits.

Case Studies

Several case studies highlight the practical implications of using this compound in cosmetic formulations:

-

Case Study 1: Efficacy in Moisturizers

- A study conducted by Thompson et al. (2022) evaluated the effectiveness of DU in a moisturizer formulation over six months.

- Results showed no microbial growth and maintained product stability, confirming DU's role as an effective preservative.

-

Case Study 2: Allergic Reactions

- A case report from Miller et al. (2023) documented an allergic reaction in a patient using a skincare product containing DU.

- Patch testing confirmed sensitivity to DU, emphasizing the need for caution in individuals with known sensitivities.

Eigenschaften

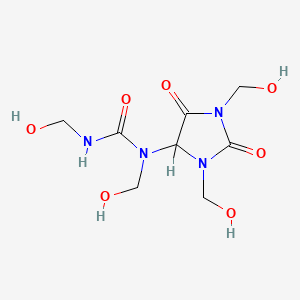

IUPAC Name |

1-[1,3-bis(hydroxymethyl)-2,5-dioxoimidazolidin-4-yl]-1,3-bis(hydroxymethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O7/c13-1-9-7(18)10(2-14)5-6(17)12(4-16)8(19)11(5)3-15/h5,13-16H,1-4H2,(H,9,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOROIESOUPGGFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(NC(=O)N(CO)C1C(=O)N(C(=O)N1CO)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0029559 | |

| Record name | Diazolidinyl urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0029559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Urea, N-[1,3-bis(hydroxymethyl)-2,5-dioxo-4-imidazolidinyl]-N,N'-bis(hydroxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

78491-02-8 | |

| Record name | Diazolidinylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78491-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diazolidinylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078491028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diazolidinylurea | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14173 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Urea, N-[1,3-bis(hydroxymethyl)-2,5-dioxo-4-imidazolidinyl]-N,N'-bis(hydroxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diazolidinyl urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0029559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[1,3-bis(hydroxymethyl)-2,5-dioxoimidazolidin-4-yl]-1,3-bis(hydroxymethyl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.732 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(1,3-BIS(HYDROXYMETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL)-N,N'-BIS(HYDROXYMETHYL)UREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9VX1IBW6K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.